2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
The compound 2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide belongs to a class of fused heterocyclic systems featuring a pyrimido-benzothiazine core. This structure is characterized by:
- A 6-ethyl group at position 6 of the benzothiazine ring.
- A 2,4-difluorobenzylsulfanyl substituent at position 2 of the pyrimidine moiety.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-8-13(20)9-15(12)21/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCATYSWPUSBHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (CAS Number: 1326889-41-1) is a complex heterocyclic compound that integrates both pyrimidine and benzothiazine functionalities. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound suggest a diverse range of biological interactions.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The presence of difluoro and sulfanyl groups enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₂N₃O₂S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1326889-41-1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Notably:
- Bacterial Inhibition : Studies have shown that derivatives of benzothiazine compounds possess activity against various bacterial strains including Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus . The disk diffusion method has been employed to assess the antimicrobial efficacy of these compounds.
- Mechanism of Action : The antimicrobial action is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Inhibition of Kinases : Research has demonstrated that similar compounds can act as inhibitors of cdc2-like kinases (CLK), which are implicated in cancer cell proliferation . By inhibiting CLK activity, these compounds can interfere with the signaling pathways essential for cancer survival.
- Cell Viability Assays : Cytotoxicity assays on various cancer cell lines have shown promising results, indicating that the compound may induce apoptosis in cancer cells .
Neuroprotective Effects
Recent studies have suggested that certain benzothiazine derivatives exhibit neuroprotective properties against neurotoxic agents such as MPP+ in human dopaminergic SH-SY5Y cells . This suggests potential applications in neurodegenerative disease treatment.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated twenty benzothiazine derivatives for their antimicrobial activity against a panel of pathogens using the disk diffusion method. Results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
- Anticancer Screening : Another study focused on the anticancer properties of pyrimidine-benzothiazine hybrids. Compounds were screened against various cancer cell lines and showed IC50 values in the low micromolar range, indicating strong cytotoxic effects .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide exhibit various biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-fluorobenzyl)thiazolidin-4-one | Thiazolidinone core | Antimicrobial |
| 2-(benzylthio)-1H-benzimidazole | Benzimidazole scaffold | Anticancer |
| 4-(difluoromethyl)thiazole | Thiazole ring | Antiviral |
The specific combination of functional groups in this compound may enhance its activity profile compared to other similar compounds .
Pharmacological Applications
- Anticancer Research : Compounds with similar structures have shown promise in anticancer applications due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzothiazine derivatives are particularly noted for their potential as anticancer agents .
- Anti-inflammatory Activity : The compound's structural analogs have been studied for their non-steroidal anti-inflammatory properties. Research suggests that the incorporation of specific substituents can enhance anti-inflammatory effects .
- Antimicrobial Properties : The presence of the sulfanyl group contributes to the antimicrobial activity observed in related compounds. Studies have demonstrated efficacy against various bacterial strains .
Case Studies
Several studies have documented the efficacy of benzothiazine derivatives:
- A study highlighted the synthesis of a series of benzothiazine derivatives with demonstrated analgesic effects. These compounds were evaluated for their ability to reduce pain in animal models .
- Another research project focused on the anti-HIV activity of novel benzothiazine hybrids, indicating that modifications in the structure significantly influenced antiviral potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Studies:
Substituent Effects on Bioactivity :
- The 2,4-difluorobenzylsulfanyl group in the target compound likely confers balanced lipophilicity and metabolic resistance compared to the trifluoromethyl analog (higher lipophilicity) and 4-fluorobenzyl derivative (lower stability) .
- Fluorine atoms at the 2- and 4-positions may enhance binding to aromatic pockets in biological targets (e.g., kinases or GPCRs) via halogen bonding .
Synthetic Accessibility :
- Compounds with benzylsulfanyl substituents (e.g., target compound and analogs) are synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of 3,5-dihydro-7-(5-methylfuran-2-yl) derivatives (e.g., compound 11a , 68% yield) .
- The acetamide-containing analog () requires additional coupling steps, reducing overall yield (e.g., 57% for compound 12 ) .
Spectroscopic Profiles: IR and NMR data for analogs (e.g., 11a: ν(CN) 2,219 cm⁻¹; δ(H) 7.94 ppm for =CH) suggest that the target compound would exhibit similar spectral features, with minor shifts dependent on fluorine substitution .
Pharmacological Potential: The 5,5-dioxide moiety in all analogs is critical for solubility and may mitigate off-target toxicity. The 2,4-difluorobenzyl group in the target compound is hypothesized to improve blood-brain barrier penetration compared to methoxybenzyl derivatives (), which are bulkier and more polar .
Notes
Synthetic Challenges : Derivatives with multiple fluorine atoms (e.g., target compound) may require specialized fluorination reagents (e.g., Selectfluor®), increasing production costs .
Substituent Trade-offs : While trifluoromethyl groups enhance metabolic stability, they may reduce aqueous solubility, necessitating formulation optimization .
Pharmacological Gaps: No in vivo data for the target compound are available in the evidence; its efficacy and safety must be inferred from structural analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
-
Nucleophilic substitution to introduce the sulfanyl group.
-
Cyclization under reflux with catalysts (e.g., sodium acetate) to form the pyrimido-benzothiazine core .
-
Solvent selection (e.g., acetic anhydride/acetic acid mixtures) and temperature control (reflux at 100–120°C) to enhance yield and purity .
-
Yield optimization : Example conditions include 2-hour reflux for intermediates (68% yield) and 12-hour reactions for cyclized products (57% yield) .
Reaction Step Conditions Yield Reference Intermediate formation Acetic anhydride, NaOAc, 2-hour reflux 68% Cyclization Ethanol, NaOEt, 12-hour reflux 57%
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.29–8.01 ppm, methyl groups at δ 2.24–2.37 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for CHNOS) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., CN stretch at ~2220 cm, NH stretches at 3400–3200 cm) .
Q. What functional groups influence reactivity, and how are they identified experimentally?
- Methodological Answer : Critical groups include:
- Sulfonyl (5,5-dioxide) : Confirmed via IR (S=O stretches at ~1150–1300 cm) and NMR (deshielded sulfur-attached carbons) .
- Sulfanyl (-S-) : Oxidizable to sulfoxides/sulfones using HO or mCPBA .
- Fluorobenzyl substituents : Impact solubility and bioactivity; analyzed via -NMR and X-ray crystallography (if available) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Substituent analysis : Compare analogs (e.g., 2,4-difluorobenzyl vs. 4-methylbenzyl) to isolate electronic/steric effects on target binding .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent artifacts (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Cross-reference PubChem bioassay data (CID-specific entries) to identify outliers .
Q. What computational strategies predict reaction pathways for derivative synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and optimize reaction coordinates (e.g., ICReDD’s reaction path search methods) .
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., NaOAc vs. KO-Bu) and solvents .
- Feedback loops : Integrate experimental yields (e.g., 68% vs. 57%) into computational workflows to refine predictions .
Q. How are isomeric impurities or co-eluting epimers managed during purification?
- Methodological Answer :
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- pH adjustment : Modify mobile phase pH (e.g., ammonium acetate buffer at pH 6.5) to enhance resolution of sulfonamide isomers .
- Crystallization : Differential solubility in DMF/water mixtures isolates epimers .
Q. What experimental designs improve reaction yield reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Vary factors like temperature (80–120°C), catalyst loading (0.5–2.0 eq), and solvent polarity (e.g., DMF vs. THF) .
- In-line monitoring : Use ReactIR to track intermediate formation and adjust conditions in real time .
- Scale-up protocols : Maintain consistent stirring rates (500–1000 rpm) and cooling rates to prevent side reactions .
Q. How can the sulfanyl group be selectively modified for structure-activity relationship (SAR) studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
